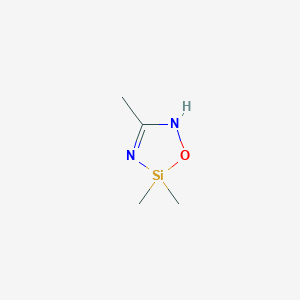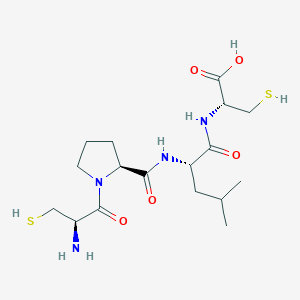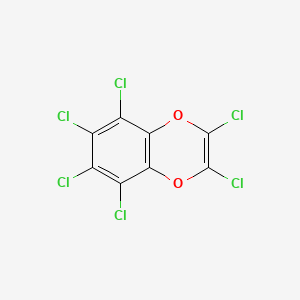
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is a chlorinated organic compound It is a derivative of benzodioxine, characterized by the presence of six chlorine atoms attached to the benzodioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine typically involves the chlorination of benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzodioxine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzodioxine derivatives.
Substitution: Hydroxylated or aminated benzodioxine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine has several scientific research applications, including:
Environmental Science: Used as a model compound to study the environmental fate and degradation of chlorinated organic pollutants.
Industrial Chemistry: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Biological Studies: Investigated for its potential effects on biological systems, including its toxicity and interaction with cellular components.
Wirkmechanismus
The mechanism of action of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it may interfere with enzyme activities and signaling pathways, contributing to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Endosulfan: A chlorinated insecticide with a similar structure, known for its environmental persistence and toxicity.
Dieldrin: Another chlorinated organic compound used as an insecticide, sharing similar chemical properties and environmental concerns.
Hexachlorobenzene: A chlorinated aromatic compound with applications in agriculture and industry, also known for its persistence and bioaccumulation.
Uniqueness
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is unique due to its specific chlorination pattern on the benzodioxine ring, which imparts distinct chemical reactivity and environmental behavior. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63352-52-3 |
|---|---|
Molekularformel |
C8Cl6O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexachloro-1,4-benzodioxine |
InChI |
InChI=1S/C8Cl6O2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
InChI-Schlüssel |
WATWTWVARQDWQV-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=C(O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
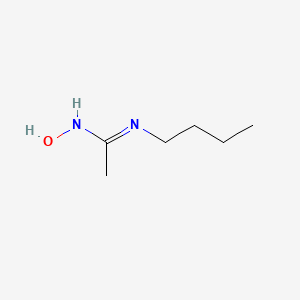
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
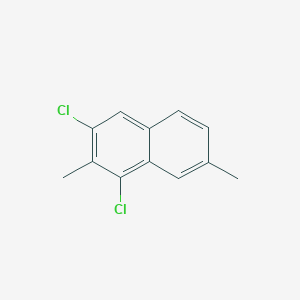
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
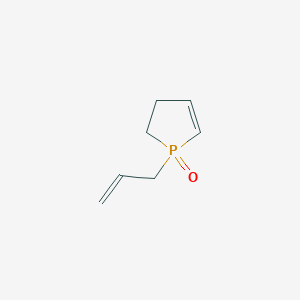
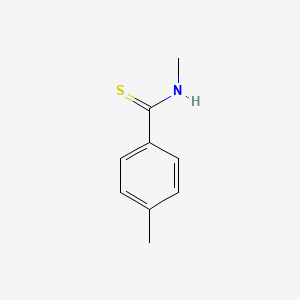
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)
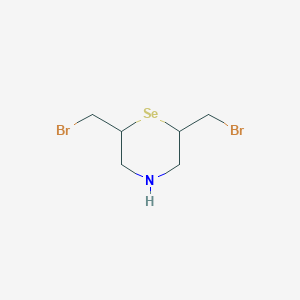

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
